AIM2 -

AIM2

Catalog Number: EVT-243761
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AIM2, or Absent in Melanoma 2, is a crucial protein involved in the immune response, particularly in the formation of the inflammasome complex. This protein is primarily recognized as a cytosolic sensor for double-stranded DNA (dsDNA), playing a significant role in detecting pathogens and initiating inflammatory responses. AIM2 consists of two major domains: an N-terminal pyrin domain (PYD) and a C-terminal hematopoietic interferon-inducible nuclear localization domain (HIN). The interaction between these domains facilitates the assembly of the AIM2 inflammasome, which is essential for activating inflammatory cytokines such as interleukin-1 beta and interleukin-18 .

Source and Classification

AIM2 is encoded by the AIM2 gene located on chromosome 1q23.1-q23.2. It belongs to the AIM2-like receptors family, which includes other proteins that share similar structural features and functions in immune responses. AIM2 is classified under the category of pattern recognition receptors, specifically as an absent in melanoma 2-like receptor due to its role in recognizing dsDNA from various sources, including viral and bacterial pathogens .

Synthesis Analysis

Methods of Synthesis

AIM2 can be synthesized through recombinant DNA technology, where the gene encoding AIM2 is inserted into expression vectors. These vectors are introduced into host cells (commonly bacteria or mammalian cells) to produce the AIM2 protein. The purification process typically involves affinity chromatography techniques that leverage specific binding properties of AIM2 to isolate it from other cellular proteins.

Technical Details

The synthesis involves several steps:

  1. Gene Cloning: The AIM2 gene is amplified using polymerase chain reaction techniques and cloned into a suitable expression vector.
  2. Transformation: The vector is introduced into competent cells (e.g., Escherichia coli) for protein expression.
  3. Induction: Protein expression is induced using specific conditions (e.g., temperature change, addition of IPTG).
  4. Purification: The expressed protein is purified using affinity chromatography, often utilizing tags such as His-tags for isolation.
Molecular Structure Analysis

Structure

The structure of AIM2 consists of two main domains:

  • Pyrin Domain (PYD): Responsible for self-aggregation and interaction with other PYD-containing proteins.
  • HIN Domain: Binds to dsDNA through oligonucleotide/oligosaccharide binding folds, allowing for sequence-independent recognition of DNA .

Data

X-ray crystallography studies have revealed that the PYD domain forms filaments that facilitate oligomerization upon binding to dsDNA. The HIN domain has been shown to interact with DNA through its phosphate backbone, which allows it to recognize various dsDNA forms without specificity to sequence or origin .

Chemical Reactions Analysis

Reactions

AIM2's primary chemical reaction involves its binding to dsDNA, which triggers its oligomerization and subsequent formation of the inflammasome complex. This process can be described as follows:

  1. Binding: AIM2 binds to dsDNA via its HIN domain.
  2. Oligomerization: Upon DNA binding, AIM2 molecules aggregate through PYD-PYD interactions.
  3. Inflammasome Formation: The assembled complex recruits adaptor proteins like ASC and procaspase-1, leading to caspase activation and inflammatory cytokine release .

Technical Details

The kinetics of these reactions involve measuring association rates (k_on) and dissociation constants (K_D), which provide insights into the affinity and stability of AIM2-DNA interactions under physiological conditions .

Mechanism of Action

Process

The mechanism of action for AIM2 involves several key steps:

  1. Recognition: AIM2 detects cytosolic dsDNA from pathogens or damaged host cells.
  2. Assembly: Binding to dsDNA induces conformational changes that promote oligomerization.
  3. Caspase Activation: The assembled inflammasome activates caspase-1 through CARD-CARD interactions, leading to the maturation of pro-inflammatory cytokines .

Data

Studies indicate that AIM2 can form large oligomeric complexes rapidly upon dsDNA detection, significantly amplifying the inflammatory response within seconds .

Physical and Chemical Properties Analysis

Physical Properties

AIM2 is a soluble cytosolic protein with a molecular weight typically around 40 kDa. It exhibits stability under physiological conditions but can undergo conformational changes upon ligand binding.

Chemical Properties

  • Solubility: Highly soluble in physiological buffers.
  • Stability: Stability can be affected by concentration; high concentrations may lead to oligomerization even in the absence of DNA .
  • Binding Affinity: K_D values for AIM2-DNA complexes are reported to be in the nanomolar range, indicating strong interactions necessary for effective immune responses .
Applications

Scientific Uses

AIM2 has significant implications in both basic research and clinical settings:

  • Inflammatory Disease Research: Understanding its role in diseases such as systemic lupus erythematosus and psoriasis helps elucidate mechanisms of autoimmunity.
  • Vaccine Development: As a sensor for pathogen-associated molecular patterns, AIM2 may be targeted in vaccine strategies aimed at enhancing immune responses against infections.
  • Therapeutic Targeting: Modulating AIM2 activity could provide therapeutic avenues for controlling excessive inflammation associated with various diseases .
Molecular Structure and Activation Mechanisms of AIM2

Structural Domains: PYD and HIN-200 DNA-Binding Domain

AIM2 (Absent in Melanoma 2) is a cytosolic innate immune receptor characterized by a bipartite domain architecture:

  • N-terminal Pyrin Domain (PYD): A death domain superfamily member featuring a six-helix bundle. It mediates homotypic protein-protein interactions with the adaptor ASC (Apoptosis-associated Speck-like protein containing a CARD) via PYD-PYD binding [1] [6].
  • C-terminal HIN-200 Domain: Comprises two oligonucleotide/oligosaccharide-binding (OB) folds rich in positively charged residues (lysine and arginine). This domain binds the sugar-phosphate backbone of double-stranded DNA (dsDNA) via electrostatic interactions [9] [10].

The linker region between these domains regulates autoinhibition and activation dynamics [5].

Table 1: Domain Architecture of AIM2

DomainStructureFunctionKey Residues/Features
PYDSix-helix bundleRecruits ASC via PYD-PYD interactionsHydrophobic patch (e.g., F27) for ASC binding
HIN-200Two OB foldsBinds dsDNA electrostaticallyPositively charged surface (K248, R252, R310)
LinkerFlexible loopConnects PYD and HINRegulates domain accessibility

Biochemical Basis of dsDNA Recognition and Oligomerization

AIM2 recognizes dsDNA in a sequence-independent but length-dependent manner:

  • Electrostatic Binding: The HIN-200 domain coordinates with dsDNA through salt bridges between basic residues and DNA phosphates, without base-specific contacts [3] [10].
  • Oligomerization: DNA binding induces AIM2 oligomerization into filamentous structures. Each AIM2 molecule occupies 10–12 bp of DNA, and oligomerization requires dsDNA ≥80 bp for stable complex formation [3] [9].
  • Filament Nucleation: The PYD domain drives helical filament assembly, creating a structural template for downstream ASC polymerization [5] [6].

Table 2: dsDNA Length-Dependent AIM2 Activation

dsDNA Length (bp)AIM2 Binding AffinityInflammasome Activation
<70Weak/noneNo
70–80ModerateSuboptimal
≥200StrongOptimal

Conformational Dynamics: Autoinhibition vs. DNA-Induced Activation

Two mechanistic models explain AIM2 activation:1. Autoinhibition Model:- In the resting state, intramolecular interactions between PYD and HIN-200 domains occlude the DNA-binding surface, preventing spontaneous activation [9] [5].- dsDNA binding displaces the PYD, exposing it for ASC recruitment [10].2. Oligomerization-Driven Activation:- dsDNA acts as a "molecular ruler," enabling AIM2 clustering. This concentration-dependent oligomerization overcomes autoinhibition without requiring conformational changes [3] [6].

Biophysical studies confirm that removal of the PYD domain enhances DNA binding, supporting autoinhibition [3].

Role of dsDNA Length and Sequence Independence in Inflammasome Assembly

  • Length Dependency:
  • dsDNA ≤70 bp fails to stabilize AIM2 oligomers, while ≥80 bp allows multivalent binding and filament nucleation [2] [9].
  • Longer dsDNA (e.g., 300 bp) accelerates inflammasome assembly kinetics [3].
  • Sequence Independence:
  • AIM2 binds any dsDNA (viral, bacterial, mammalian) due to backbone-focused interactions [7] [10].
  • Self/non-self discrimination relies on compartmentalization: Cytosolic DNA is inherently "aberrant" [6] [9].

Interaction Networks: ASC, Caspase-1, and Gasdermin D

AIM2 inflammasome assembly is hierarchical:1. ASC Recruitment:- AIM2 PYD nucleates ASC PYD filaments via homotypic interactions. ASC oligomerizes into a "speck" via CARD-CARD interactions [1] [5].2. Caspase-1 Activation:- ASC CARD domains recruit procaspase-1, inducing proximity-induced autoproteolysis into active subunits (p20/p10) [1] [6].3. Downstream Effectors:- Cytokine Maturation: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into bioactive forms [2].- Gasdermin D (GSDMD) Processing: Caspase-1 cleaves GSDMD, releasing its N-terminal pore-forming domain. This triggers pyroptosis and cytokine release [4] [8].

Feedback Mechanism: GSDMD pores promote K⁺ efflux, amplifying inflammasome activation [4] [8].

All structural and functional insights adhere to biochemical and structural data from peer-reviewed studies.

Properties

Product Name

AIM2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.